molecular formula C15H18Cl2N2O3 B2824972 Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234932-53-6

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2824972
CAS No.: 1234932-53-6
M. Wt: 345.22
InChI Key: LJZTVLFTYRASHE-UHFFFAOYSA-N
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Description

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a dichlorobenzamide group and a carboxylate ester group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dichlorobenzoic acid and piperidine.

  • Reaction Steps:

    • The carboxylic acid group of 2,5-dichlorobenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.

    • The acid chloride is then reacted with piperidine to form the amide bond.

    • The resulting amide is further reacted with methyl chloroformate to introduce the carboxylate ester group.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the dichlorobenzamide group, leading to different structural isomers.

  • Substitution: Substitution reactions at the piperidine ring or the benzamide group can introduce various functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced forms of the dichlorobenzamide group.

  • Substitution Products: Derivatives with different substituents on the piperidine ring or benzamide group.

Properties

IUPAC Name

methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c1-22-15(21)19-6-4-10(5-7-19)9-18-14(20)12-8-11(16)2-3-13(12)17/h2-3,8,10H,4-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZTVLFTYRASHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects. The following aspects highlight its medicinal chemistry applications:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the piperidine structure can enhance the anticancer efficacy of similar compounds by targeting specific cellular pathways .
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is crucial for developing treatments for neurodegenerative diseases .

Pharmacological Studies

Pharmacological investigations have revealed several mechanisms through which this compound may exert its effects:

  • Receptor Modulation : The compound is hypothesized to act on various receptors, including opioid and serotonin receptors, contributing to its analgesic and mood-enhancing effects .
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit metabolic enzymes such as monoamine oxidase B (MAO-B), which could enhance the efficacy of co-administered drugs .

Properties of this compound

PropertyValue
Molecular Form

Mechanism of Action

The exact mechanism of action depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • Methyl 4-((3,5-dichlorobenzamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((2,4-dichlorobenzamido)methyl)piperidine-1-carboxylate

  • Methyl 4-((2,6-dichlorobenzamido)methyl)piperidine-1-carboxylate

Uniqueness: The uniqueness of Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate lies in its specific substitution pattern on the benzamide group, which can influence its reactivity and biological activity compared to similar compounds.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 4-[[(2,5-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₁₈Cl₂N₂O₃
  • Molecular Weight : 345.2 g/mol
  • CAS Number : 1234932-53-6

The compound features a piperidine ring substituted with a dichlorobenzamide group and a carboxylate ester group, which influences its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of piperidine have shown selective cytotoxic activities against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives exhibited IC₅₀ values below 10 µM against specific cancer cells, indicating significant potency .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in cancer proliferation and survival. For example, studies suggest that piperidine derivatives can inhibit key signaling pathways such as the ERK5 mitogen-activated protein kinase pathway, which is implicated in tumor growth and metastasis .

Antimicrobial Properties

In addition to anticancer effects, compounds with similar structures have been investigated for their antimicrobial properties. Research indicates that certain piperidine derivatives exhibit significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis . This mechanism may also extend to antifungal activities, where structural modifications enhance efficacy against phytopathogenic fungi.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC₅₀ (µM)Notes
Methyl 4-((3,5-dichlorobenzamido)methyl)piperidine-1-carboxylateAnticancer<10Selective against multiple cancer cell lines
Methyl 4-((2,4-dichlorobenzamido)methyl)piperidine-1-carboxylateAntimicrobial-Effective against Gram-positive bacteria
Methyl piperidine-4-carboxylateAntitubercular-Reactant for synthesis of various inhibitors

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis of piperidine derivatives showed that modifications at the benzamide position significantly enhanced anticancer activities. The derivatives were tested on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results in terms of cytotoxicity and potential synergistic effects with doxorubicin .
  • Antimicrobial Activity : Another investigation examined the antifungal properties of similar compounds against seven phytopathogenic fungi. The results indicated that specific structural modifications could lead to enhanced antifungal efficacy compared to standard treatments .

Q & A

Basic: What synthetic routes are recommended for synthesizing Methyl 4-((2,5-dichlorobenzamido)methyl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the piperidine core via Boc-protection to stabilize the amine group during subsequent reactions.
  • Step 2: Amide coupling between 2,5-dichlorobenzoyl chloride and the methylpiperidine intermediate under Schotten-Baumann conditions (e.g., using DCM as a solvent and triethylamine as a base).
  • Step 3: Deprotection of the Boc group using TFA or HCl in dioxane.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: How can researchers optimize synthetic yield under varying catalytic conditions?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test palladium on carbon (Pd/C) or enzyme-based catalysts for selective amide bond formation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while microwave-assisted synthesis reduces reaction time by 30–50% .
  • Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.
  • Yield Tracking: Use HPLC to monitor intermediate purity and adjust stoichiometry dynamically .

Basic: What analytical techniques confirm structural integrity?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to verify piperidine ring conformation, amide bond presence, and chlorine substituent positions.
  • LC-MS: Confirm molecular ion peaks (e.g., [M+H]+^+) and assess purity (>98%).
  • FT-IR: Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Advanced: How to resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:
Address discrepancies via:

  • Pharmacokinetic Profiling: Measure plasma stability and metabolic clearance using liver microsome assays.
  • Bioavailability Studies: Administer the compound via IV and oral routes in rodent models to assess absorption differences.
  • Target Engagement Assays: Use fluorescent probes or SPR to validate binding affinity to neurological targets (e.g., NMDA receptors) .

Advanced: What computational methods predict binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin or dopamine receptors. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the dichlorophenyl moiety.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models: Train models on analogs with known IC50_{50} values to predict activity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Neutralize spills with activated carbon or vermiculite; avoid water to prevent hydrolysis of chlorinated groups.
  • Waste Disposal: Collect in halogenated waste containers and incinerate at >1000°C .

Advanced: How can SAR studies improve selectivity of analogs?

Methodological Answer:

  • Substituent Modifications: Replace 2,5-dichlorophenyl with trifluoromethyl or nitro groups to enhance binding to σ1 receptors.
  • Bioisosteric Replacement: Substitute the piperidine ring with azetidine to reduce off-target activity.
  • Functional Group Scanning: Introduce methyl or methoxy groups at the benzamido para position to optimize steric and electronic effects .

Basic: What are the solubility and stability challenges?

Methodological Answer:

  • Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic dichlorophenyl and piperidine groups. Use co-solvents (e.g., PEG-400 or DMSO) for in vitro assays.
  • Stability: Susceptible to hydrolysis at high pH (>8). Store lyophilized at -20°C under inert gas (N2_2) .

Advanced: How to resolve contradictory receptor binding assay results?

Methodological Answer:

  • Assay Validation: Use orthogonal methods (e.g., radioligand displacement and FRET assays) to cross-verify data.
  • Buffer Optimization: Adjust ionic strength (e.g., 150 mM NaCl) to reduce non-specific binding.
  • Control Experiments: Include known antagonists (e.g., haloperidol for σ receptors) to benchmark activity .

Advanced: How can green chemistry improve synthesis sustainability?

Methodological Answer:

  • Solvent Replacement: Use cyclopentyl methyl ether (CPME) instead of DCM for amide coupling.
  • Catalytic Recycling: Immobilize Pd nanoparticles on mesoporous silica for reuse in hydrogenation steps.
  • Waste Reduction: Employ flow chemistry to minimize solvent consumption by 40–60% .

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